molecular formula C13H9ClN4 B12749131 Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- CAS No. 110684-29-2

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-

Cat. No.: B12749131
CAS No.: 110684-29-2
M. Wt: 256.69 g/mol
InChI Key: VWVOOTWFRFMDJT-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-5-yl)
  • Pyridine, 3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)
  • Pyridine, 3-(1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl)

Uniqueness

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets and its overall stability.

Properties

CAS No.

110684-29-2

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)triazol-4-yl]pyridine

InChI

InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H

InChI Key

VWVOOTWFRFMDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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